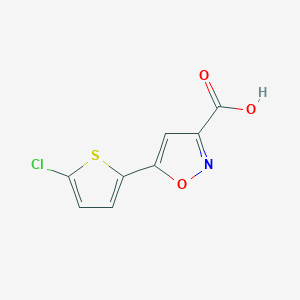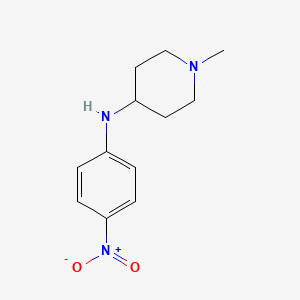
3-(Thien-2-ylethynyl)aniline
Overview
Description
3-(Thien-2-ylethynyl)aniline (T2EA) is an organic compound belonging to the class of thiophenes that has been studied extensively due to its potential applications in the field of science and technology. T2EA is a versatile compound with various interesting properties that make it a promising candidate for various applications. T2EA can be used as a precursor for a variety of compounds, as an intermediate in organic synthesis, and as a building block for organic materials. It can also be used in the synthesis of organic molecules and materials with unique properties.
Scientific Research Applications
Organic Semiconductor Materials
3-(Thien-2-ylethynyl)aniline and related phenyl-oligothiophene derivatives have been explored for their application in organic semiconductor materials. These compounds exhibit good thermal stability, fluorescence, and crystallinity, making them potential candidates for photovoltaic devices and organic thin film materials (Niu et al., 2013).
Metal Complex Synthesis
Research has also been conducted on the synthesis and structural characterization of rare earth metal complexes with thiophene-amido ligands, including derivatives of 3-(Thien-2-ylethynyl)aniline. These complexes show unique bonding modes and could be relevant for catalysis and materials science applications (Wang et al., 2007).
Photophysical Studies
The photophysical properties of bis(phosphine) Pt(II) complexes, constructed from derivatives of 3-(Thien-2-ylethynyl)aniline, have been studied for insights into emissive metallacycles. These findings contribute to the development of advanced materials for optoelectronic applications (Pollock et al., 2013).
Corrosion Inhibition
Compounds containing the 3-(Thien-2-ylethynyl)aniline moiety have been evaluated as corrosion inhibitors for metals in acidic environments. Such inhibitors can significantly reduce the rate of corrosion, providing a protective layer on metal surfaces (Daoud et al., 2014).
Optoelectronic and Sensing Applications
The synthesis and application of thienyl and aniline-containing compounds extend to optoelectronic and sensing applications. For example, studies on fluorescent imaging of Sn2+ ions in living cells have demonstrated the potential of 3-(Thien-2-ylethynyl)aniline derivatives as highly sensitive and selective probes (Adhikari et al., 2016).
Catalysis
Cationic allylnickel(II) complexes featuring thiophene-derived ligands have been synthesized and characterized, showcasing the utility of these compounds in catalysis and material science (Belkhiria et al., 2018).
Mechanism of Action
Target of Action
It is known that aniline derivatives have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that aniline derivatives like 3-(Thien-2-ylethynyl)aniline may interact with multiple targets in the body.
Mode of Action
Aniline derivatives are known to bind with high affinity to multiple receptors , which could be the case for 3-(Thien-2-ylethynyl)aniline as well. The interaction of the compound with its targets could lead to changes in cellular processes, resulting in the observed biological activities.
Biochemical Pathways
Aniline and its derivatives are known to undergo metabolic n-hydroxylation, which could potentially affect various biochemical pathways
Pharmacokinetics
Studies on aniline and its dimethyl derivatives suggest that these compounds are rapidly metabolized and eliminated, with the primary acetylated metabolites being more extensively formed
Result of Action
Given the wide range of biological activities associated with aniline derivatives , it is likely that 3-(Thien-2-ylethynyl)aniline could have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the properties of aniline derivatives can be influenced by the presence of other chemical groups . Therefore, the action of 3-(Thien-2-ylethynyl)aniline could potentially be influenced by the presence of other compounds or environmental conditions.
properties
IUPAC Name |
3-(2-thiophen-2-ylethynyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS/c13-11-4-1-3-10(9-11)6-7-12-5-2-8-14-12/h1-5,8-9H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBXKIJONBLJNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C#CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301294186 | |
| Record name | 3-[2-(2-Thienyl)ethynyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301294186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Thiophen-2-yl)ethynyl]aniline | |
CAS RN |
930395-89-4 | |
| Record name | 3-[2-(2-Thienyl)ethynyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930395-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(2-Thienyl)ethynyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301294186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3372813.png)
![3-[2-chloro-N-(4-fluorophenyl)acetamido]propanamide](/img/structure/B3372814.png)
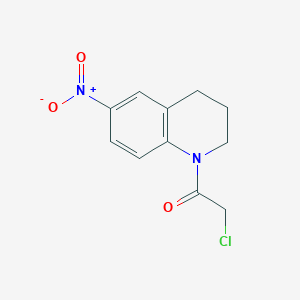

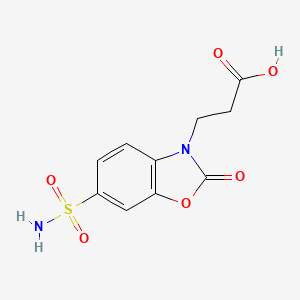
![1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B3372843.png)
![2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide](/img/structure/B3372865.png)
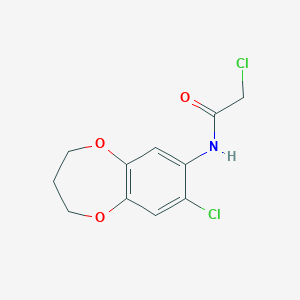
![3-[2-(3-Aminophenyl)ethynyl]benzoic acid](/img/structure/B3372885.png)
![6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B3372889.png)

